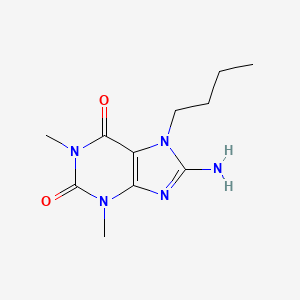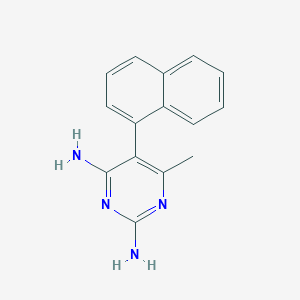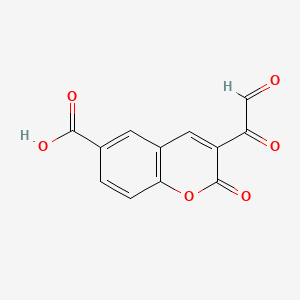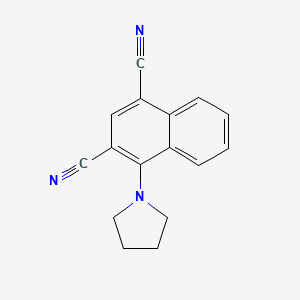
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a naphthalene core. One common method is the radical difluoromethylation and trifluoromethylation of naphthalene derivatives. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and controlled introduction of the fluorinated groups. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated groups to their corresponding hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydrogenated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
7-(Difluoromethyl)naphthalene: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
1,7-Bis(trifluoromethyl)naphthalene: Contains two trifluoromethyl groups, which can significantly alter its chemical behavior compared to 7-(Difluoromethyl)-1-(trifluoromethyl)naphthalene.
Uniqueness
The combination of both difluoromethyl and trifluoromethyl groups in this compound imparts unique properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H7F5 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)12(15,16)17/h1-6,11H |
Clave InChI |
QDYKJJADOBJRBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)




![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
